molecular formula C14H20O B12692592 1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone CAS No. 94021-65-5

1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone

Cat. No.: B12692592
CAS No.: 94021-65-5
M. Wt: 204.31 g/mol
InChI Key: RXOSUBQGTPGAAM-UHFFFAOYSA-N
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Description

1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone is a chemical compound with the molecular formula C12H18O It is known for its unique structure, which includes a hexahydro-indenyl ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Diels-Alder reaction followed by hydrogenation to achieve the hexahydro-indenyl structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization and subsequent hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol: Shares a similar hexahydro-indenyl structure but differs in functional groups.

    3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl ester: Another related compound with ester functionality.

Uniqueness

1-(3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenyl)ethanone is unique due to its specific ethanone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

94021-65-5

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(4,5-dimethyl-3-tricyclo[5.2.1.02,6]dec-4-enyl)ethanone

InChI

InChI=1S/C14H20O/c1-7-8(2)13-10-4-5-11(6-10)14(13)12(7)9(3)15/h10-14H,4-6H2,1-3H3

InChI Key

RXOSUBQGTPGAAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2C1C3CCC2C3)C(=O)C)C

Origin of Product

United States

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